1-(4-Bromo-1H-pyrazol-1-yl)propan-2-ol
Description
Significance of Pyrazole (B372694) Scaffold in Heterocyclic Chemistry
The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, is considered a "privileged structure" in medicinal and heterocyclic chemistry. nih.govresearchgate.net This designation stems from its unique structural and electronic properties, which allow it to interact with a wide array of biological targets. numberanalytics.comresearchgate.net The pyrazole ring is capable of acting as both a hydrogen bond donor and acceptor, a key feature in molecular recognition and binding to biological macromolecules. nih.gov Its aromatic nature provides a stable core that can be readily functionalized, allowing for the systematic modification of its physicochemical properties. globalresearchonline.net The presence of two nitrogen atoms influences the charge distribution within the ring, creating distinct sites for chemical reactions and interactions. pharmaguideline.comnih.gov This versatility has made the pyrazole nucleus a central component in the design of novel compounds across various fields of chemical research. researchgate.netnumberanalytics.com
Overview of Substituted Pyrazoles in Advanced Chemical Synthesis and Mechanistic Studies
Substituted pyrazoles are fundamental building blocks in advanced chemical synthesis. nih.gov The functionalization of the pyrazole ring at its various positions has a profound impact on the molecule's chemical and biological properties. nih.gov A multitude of synthetic strategies have been developed to access a diverse range of substituted pyrazoles, with the most common being the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, often referred to as the Knorr pyrazole synthesis. nih.govnumberanalytics.comwikipedia.org Other innovative methods, including multi-component reactions and transition-metal-catalyzed processes, have expanded the synthetic toolkit available to chemists. researchgate.netrsc.org
From a mechanistic standpoint, the pyrazole ring exhibits a rich and varied reactivity. The nitrogen atoms provide sites for alkylation and acylation, while the carbon atoms can undergo electrophilic substitution, particularly at the C4 position. pharmaguideline.comnih.gov The study of these reactions provides valuable insights into the electronic nature of the heterocyclic system. Furthermore, computational chemistry, including molecular modeling and quantum mechanical calculations, has become an indispensable tool for elucidating the structural properties and reaction mechanisms of pyrazole derivatives, aiding in the prediction of their behavior and the design of new synthetic targets. eurasianjournals.com
Rationale for In-depth Investigation of 1-(4-Bromo-1H-pyrazol-1-yl)propan-2-ol and Related Analogs
The specific investigation of this compound is driven by the strategic combination of its structural features. The pyrazole core provides a proven scaffold, while the bromine atom at the 4-position serves as a key functional group. Halogen atoms, like bromine, are known to influence a molecule's lipophilicity and can act as a handle for further chemical transformations, such as cross-coupling reactions. The propan-2-ol side chain attached at the N1 position introduces a chiral center and a hydroxyl group, which can participate in hydrogen bonding and serve as a point for further derivatization.
This compound is closely related to its ketone precursor, 1-(4-bromo-1H-pyrazol-1-yl)propan-2-one, from which it can be formed via chemical reduction. The study of such derivatives and related analogs is crucial for building structure-activity relationships (SAR). researchgate.net By synthesizing and characterizing a series of related compounds, researchers can systematically probe how specific structural modifications affect the molecule's properties. For instance, analogs such as 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol and 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol allow for the exploration of steric and electronic effects introduced by methyl groups on the pyrazole ring. vulcanchem.com These compounds serve as valuable tools and precursors for synthesizing new molecules with potentially tailored chemical or physical characteristics for applications in materials science or as intermediates in the synthesis of more complex molecular architectures.
Compound Data
Interactive Table of Key Compound Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C6H9BrN2O | 205.05 |
| 1-(4-bromo-1H-pyrazol-1-yl)propan-2-one | C6H7BrN2O | 203.04 |
| Pyrazole | C3H4N2 | 68.08 |
Note: Molecular weights are approximate and based on the most common isotopes.
Structure
3D Structure
Properties
Molecular Formula |
C6H9BrN2O |
|---|---|
Molecular Weight |
205.05 g/mol |
IUPAC Name |
1-(4-bromopyrazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C6H9BrN2O/c1-5(10)3-9-4-6(7)2-8-9/h2,4-5,10H,3H2,1H3 |
InChI Key |
RHZGCWUWOKYVJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C=N1)Br)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 1 4 Bromo 1h Pyrazol 1 Yl Propan 2 Ol and Its Derivatives
Established Synthetic Routes for 1-(4-Bromo-1H-pyrazol-1-yl)propan-2-ol
The traditional synthesis of this compound is a sequential process involving three key stages: construction of the pyrazole (B372694) ring, regioselective bromination, and N-alkylation to introduce the side chain.
Formation of the Pyrazole Ring System
The foundational step in the synthesis is the construction of the pyrazole ring. The most common and classic method for this is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.combeilstein-journals.orgwikipedia.org For instance, the reaction between acetylacetone (B45752) and hydrazine yields 3,5-dimethylpyrazole. wikipedia.org
Another widely used approach is the reaction of α,β-unsaturated aldehydes or ketones with hydrazines. wikipedia.orgpharmaguideline.com The reaction proceeds through the formation of an imine followed by an enamine, which then cyclizes and aromatizes to form the stable pyrazole ring. youtube.com These methods are valued for their reliability and the commercial availability of the starting materials.
| Method | Reactants | Product Type | Key Features |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compound + Hydrazine | Substituted Pyrazole | High yield, versatile for creating various substituted pyrazoles. youtube.combeilstein-journals.org |
| Reaction with α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehyde/Ketone + Hydrazine | Substituted Pyrazole | Forms pyrazoline intermediate which is then oxidized. mdpi.comgoogle.com |
| Multicomponent Reactions (MCRs) | e.g., Enolates, Carboxylic Acid Chlorides, Hydrazines | Substituted Pyrazole | In-situ generation of 1,3-dicarbonyl intermediates, improving process efficiency. beilstein-journals.org |
Introduction of the Bromine Moiety
Once the pyrazole ring is formed, the next step is the introduction of a bromine atom, typically at the C4 position. The C4 position of the pyrazole ring is electron-rich and thus highly susceptible to electrophilic substitution. pharmaguideline.com
Several brominating agents and methods are employed for this transformation:
N-Bromosuccinimide (NBS): A common and effective method involves reacting the pyrazole with NBS in a suitable solvent. rsc.orgchemicalbook.com This reagent is a convenient source of electrophilic bromine.
Elemental Bromine (Br₂): Direct bromination with elemental bromine is also a viable, though potentially less selective, method. google.comguidechem.com
Oxidative Bromination: This approach uses an inexpensive bromine source like sodium bromide in the presence of an oxidant. guidechem.com
One-Pot Synthesis: Efficient protocols have been developed for the one-pot, regioselective synthesis of 4-bromopyrazole derivatives directly from 1,3-diketones, arylhydrazines, and a brominating agent like N-bromosaccharin, often under solvent-free conditions. researchgate.netjmcs.org.mx
| Bromination Method | Reagents | Typical Conditions | Advantages |
| Electrophilic Substitution | Pyrazole, N-Bromosuccinimide (NBS) | Water or organic solvent, room temperature. rsc.orgchemicalbook.com | Mild conditions, good yields. |
| Direct Bromination | Pyrazole, Bromine (Br₂) | Neutralization reactor. guidechem.com | Direct use of elemental bromine. |
| Electrocatalytic Bromination | Pyrazole, Sodium Bromide (NaBr) | Electrolysis cell, room temperature. guidechem.com | Avoids harsh oxidants, uses electricity as a clean reagent. guidechem.com |
| One-Pot Synthesis | 1,3-Diketone, Arylhydrazine, N-Bromosaccharin | Heterogeneous catalyst (e.g., H₂SO₄/SiO₂), solvent-free. researchgate.netjmcs.org.mx | High efficiency, combines cyclization and bromination. researchgate.net |
Functionalization with Propan-2-ol Chain
The final step in the established route is the attachment of the 1-(propan-2-ol) side chain to the N1 position of the 4-bromopyrazole ring. This N-alkylation reaction is typically achieved by reacting the 4-bromopyrazole with a suitable three-carbon electrophile.
The most common reagent for this transformation is propylene (B89431) oxide (also known as 1,2-epoxypropane). The reaction proceeds via a nucleophilic ring-opening of the epoxide. The deprotonated pyrazole nitrogen acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to the formation of the desired this compound. The regioselectivity of the attack (on the more or less substituted carbon of the epoxide) can be influenced by the reaction conditions (acidic or basic catalysis). In base-catalyzed reactions, the attack typically occurs at the less sterically hindered carbon, yielding the secondary alcohol.
Advanced Synthetic Approaches and Process Intensification
To overcome the limitations of traditional batch syntheses, such as long reaction times and safety concerns with hazardous intermediates, advanced methodologies like microwave-assisted synthesis and continuous flow chemistry have been applied to the production of pyrazole derivatives.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rsc.org For the synthesis of pyrazole derivatives, microwave irradiation offers significant advantages, including dramatically reduced reaction times (from hours to minutes), improved product yields, and often cleaner reaction profiles with fewer side products. acs.org This technology can be applied to various steps in the synthesis of this compound, particularly the initial cyclocondensation to form the pyrazole ring. mdpi.comresearchgate.netnih.gov
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours (e.g., 7-9 h) | Minutes (e.g., 9-10 min) acs.org |
| Product Yield | Moderate to Good | Good to Excellent (e.g., 79-92%) acs.org |
| Energy Efficiency | Lower | Higher (direct heating of reactants) |
| Process Control | Less precise temperature control | Precise and rapid temperature control |
Continuous Flow Chemistry Techniques
Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, scalability, and process control. galchimia.com In this technique, reagents are continuously pumped through a network of tubes and reactors where the reaction occurs. mdpi.com
This methodology is particularly advantageous for pyrazole synthesis as it allows for the safe, in-situ generation and immediate use of potentially hazardous intermediates like hydrazines or diazonium salts, avoiding their accumulation and storage. nih.gov Multistep syntheses can be "telescoped" into a single, uninterrupted process, significantly improving efficiency. nih.gov Flow chemistry has been successfully used for the synthesis of various pyrazoles, demonstrating its potential for the production of this compound in a faster, safer, and more scalable manner. mdpi.comnih.govrsc.org
| Feature | Description | Benefit for Pyrazole Synthesis |
| Safety | Small reactor volumes and excellent heat transfer minimize risks associated with exothermic reactions or unstable intermediates. mdpi.com | Safe handling of hazardous reagents like hydrazine and diazonium salts. nih.gov |
| Scalability | Production is scaled by running the system for longer periods, not by using larger reactors. | Seamless transition from laboratory-scale optimization to large-scale production. |
| Process Control | Precise control over temperature, pressure, and residence time. | Improved yields, selectivity, and reproducibility. mdpi.com |
| Telescoped Reactions | Multiple reaction steps are connected in sequence without intermediate workup and isolation. nih.gov | Increased efficiency and reduced waste for the multi-step synthesis of the target compound. |
Catalytic Strategies in the Synthesis of this compound Analogs
Catalytic methods are pivotal in the construction of complex molecules from the this compound scaffold. These strategies enable the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for developing a library of structurally varied analogs.
Palladium-Catalyzed Reactions (e.g., Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated pyrazoles. The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are particularly prominent in this regard.
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling bromo-substituted pyrazoles with various amines. Research has shown that the C4 position of 4-halopyrazoles can be effectively aminated using palladium catalysts. nih.gov For instance, the Pd(dba)₂-catalyzed reaction of 4-bromo-1H-1-tritylpyrazole with aryl or bulky amines that lack β-hydrogen atoms proceeds efficiently when using tBuDavePhos as a ligand. researchgate.netresearchgate.net However, this method is less effective for cyclic amines or alkylamines that possess β-hydrogen atoms, likely due to competing β-elimination reactions. nih.govresearchgate.net An efficient method for the palladium-catalyzed amination of unprotected bromoimidazoles and bromopyrazoles has been developed using a Pd precatalyst based on the bulky biarylphosphine ligand tBuBrettPhos. nih.govacs.org This protocol allows for the coupling of a broad scope of aliphatic, aromatic, and heteroaromatic amines under mild conditions. nih.govacs.org
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting bromopyrazoles with boronic acids. nih.gov This reaction is instrumental in synthesizing 4-aryl pyrazoles. nih.gov The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate in a suitable solvent system. mdpi.comresearchgate.net Studies have demonstrated the successful coupling of 4-bromopyrazoles with various aryl and heteroaryl boronic acids. nih.govmdpi.comrsc.org The choice of catalyst and ligand can be crucial, with XPhos-derived precatalysts sometimes providing higher yields for the coupling of 3- and 4-bromopyrazoles. nih.gov Microwave irradiation has also been employed to expedite these coupling reactions. researchgate.netnih.gov
| Reaction Type | Catalyst/Ligand System | Substrates | Key Findings | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Pd(dba)₂ / tBuDavePhos | 4-bromo-1H-1-tritylpyrazole and amines | Effective for aryl or bulky amines lacking β-hydrogens. Low yields with alkylamines possessing β-hydrogens. | nih.govresearchgate.net |
| Buchwald-Hartwig Amination | tBuBrettPhos-based Pd precatalyst | Unprotected 3- and 4-bromopyrazoles and various amines | Allows for amination under mild conditions with a broad scope of amines. | nih.govacs.org |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / K₂CO₃ | 4-bromopyrazole and phenylboronic acid | Successfully produces 4-phenylpyrazole. | nih.gov |
| Suzuki-Miyaura Coupling | XPhos Pd G2 precatalyst | 4-bromo-3,5-dinitro-1H-pyrazole and boronic acids | Enables coupling with electron-rich/deficient or sterically demanding boronic acids. | rsc.org |
Copper-Catalyzed N-Arylation
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative and complementary approach to the formation of C-N bonds, particularly for substrates that are challenging for palladium-catalyzed systems. nih.gov This method is effective for the N-arylation of various nitrogen-containing heterocycles, including pyrazoles, with aryl halides. nih.govorganic-chemistry.orgmdpi.com
Copper(I) iodide (CuI) is a commonly used catalyst, often in conjunction with a diamine ligand. nih.govorganic-chemistry.org This catalytic system has been shown to be effective for the coupling of 4-iodo-1H-1-tritylpyrazole with alkylamines that have β-hydrogen atoms, a substrate class that performs poorly in palladium-catalyzed reactions. researchgate.netresearchgate.net The copper-catalyzed approach, however, is generally less suitable for aromatic and bulky amines that lack β-hydrogens, highlighting the complementary nature of palladium and copper catalysts in C-N bond formation. researchgate.net General conditions have been established that tolerate a variety of functional groups on both the aryl halide and the pyrazole. nih.govorganic-chemistry.org
| Catalyst System | Substrates | Key Findings | Reference |
|---|---|---|---|
| CuI / Diamine Ligand | 4-iodo-1H-1-tritylpyrazole and alkylamines with β-hydrogens | Favorable for alkylamines, which are poor substrates for Pd-catalyzed amination. | researchgate.netresearchgate.net |
| CuI / Diamine Ligand | Pyrazoles and aryl iodides/bromides | General and tolerant of various functional groups for N-arylation. | nih.govorganic-chemistry.org |
| CuO Hollow Nanospheres | Nitrogen-containing heterocycles and aryl halides | Efficient and reusable catalyst for N-arylation. | mdpi.com |
Lewis Acid Mediated Reactions
Lewis acids can play a crucial role in the synthesis of pyrazole derivatives by activating substrates and facilitating cyclization reactions. ias.ac.inorganic-chemistry.org While direct Lewis acid-mediated synthesis of this compound is not extensively detailed, their application in the synthesis of the pyrazole core is well-established. For instance, Lewis acid-based ionic liquids have been used for the chemoselective preparation of pyrazoles. ias.ac.in
In the context of pyrazole synthesis, Lewis acids can activate carbonyl compounds, which are common precursors. organic-chemistry.org This activation facilitates the subsequent condensation with hydrazine derivatives to form the pyrazole ring. The strategic use of Lewis acids like BF₃ can control the regioselectivity of the reaction. organic-chemistry.org Furthermore, coordination of a pyrazole to a Lewis acidic metal center can increase the Brønsted acidity of the pyrazole NH proton, which can influence subsequent reactions. mdpi.com
Derivatization and Functionalization of the this compound Core
Once the core structure of this compound is synthesized, further modifications can be made to both the propanol (B110389) side chain and the bromine substituent on the pyrazole ring.
Modification at the Propanol Moiety
The propanol moiety offers a reactive handle for further functionalization. The hydroxyl group can undergo a variety of chemical transformations to introduce new functional groups and extend the molecular framework. For example, the synthesis of tripodal ligands such as 3-[bis-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-propan-1-ol demonstrates how the propanol backbone can be elaborated. researchgate.net While this example does not start from this compound, it illustrates the types of modifications that are possible at a propanol side chain attached to a pyrazole ring.
Transformations of the Bromine Substituent
The bromine atom at the C4 position of the pyrazole ring is a versatile functional group that can be transformed into a wide array of other substituents through various cross-coupling reactions. jmcs.org.mxguidechem.com As discussed in the section on palladium-catalyzed reactions, the bromine can be replaced with aryl, alkyl, or amino groups via Suzuki-Miyaura and Buchwald-Hartwig couplings, respectively. nih.govnih.govnih.govmdpi.com
Furthermore, the bromo-substituted pyrazole can undergo other transformations. For example, it can serve as a precursor for the synthesis of 4-substituted pyrazole-3,5-diamines through a sequence of Suzuki-Miyaura coupling followed by an iron-catalyzed reduction. rsc.org The bromine can also be involved in direct arylation reactions at the adjacent C5 position without cleavage of the C-Br bond, providing a pathway to 4-bromo-5-aryl-pyrazoles. rsc.org Bromo-lithium exchange reactions can convert the C-Br bond into a nucleophilic carbon center, which can then participate in further coupling reactions. researchgate.net These transformations highlight the synthetic utility of the bromine atom as a key site for diversification of the this compound core. jmcs.org.mxguidechem.com
Synthesis of Pyrazole-Containing Hybrid Architectures
The integration of a pyrazole nucleus with other heterocyclic rings often leads to compounds with enhanced biological activities. This section details the synthetic routes to create pyrazole-thiazole, pyrazole-tetrazole, and pyrazole-pyrimidine conjugates.
The fusion of pyrazole and thiazole (B1198619) moieties has been a subject of significant interest in synthetic chemistry. A common and effective method for constructing pyrazole-thiazole hybrids is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of a thioamide derivative with an α-halocarbonyl compound.
One prevalent strategy involves the reaction of pyrazoline-N-thioamides with phenacyl bromides. For instance, the synthesis of 2-(3-(3,4-dimethoxyphenyl)-5-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(aryl)thiazoles has been achieved by reacting 3-(3,4-dimethoxyphenyl)-5-(4-aryl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with phenacyl bromide in ethanol (B145695), using DMF as a catalyst under reflux conditions for 5 hours. nih.gov This method provides the desired thiazolyl-pyrazoline conjugates in good yields. nih.gov
Another approach involves a multi-step synthesis beginning with the condensation of acetyl thiophene (B33073) with phenyl hydrazine, followed by cyclization to form a pyrazole-4-carbaldehyde. rsc.org This intermediate can then be converted to a thiosemicarbazone, which subsequently reacts with substituted phenacyl bromides to yield the final pyrazolyl-thiazole derivatives. rsc.org The reaction is typically carried out in ethanol under reflux for 3 hours. rsc.org
The synthesis of 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles has also been reported with high yields (84–87%) through the reaction of N-pyrazoline-thioamides with 4-bromoacetyl-1,2,3-triazoles under basic conditions. nih.gov
| Starting Materials | Reagents and Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| 3-(3,4-dimethoxyphenyl)-5-(4-aryl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, Phenacyl bromide | Ethanol, DMF (catalyst), Reflux, 5 h | 2-(3-(3,4-dimethoxyphenyl)-5-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(aryl)thiazoles | Good | nih.gov |
| Pyrazoline N-thioamide derivatives, Phenacyl bromide | Ethanol, Reflux, 2 h | 4-(Aryl)-2-(pyrazol-1-yl)thiazoles | Exceptional | nih.gov |
| Thiosemicarbazone of pyrazole-4-carbaldehyde, Substituted phenacyl bromides | Ethanol, Reflux, 3 h | Pyrazolyl-thiazole derivatives of thiophene | Not specified | rsc.org |
| N-pyrazoline-thioamides, 4-bromoacetyl-1,2,3-triazoles | Anhydrous EtOH, Et3N, Reflux | 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles | 84-87% | nih.gov |
The synthesis of hybrid molecules containing both pyrazole and tetrazole rings can be achieved through several pathways, often involving the formation of the tetrazole ring from a nitrile precursor. A widely used method is the [2+3] cycloaddition of a nitrile group with sodium azide (B81097).
For example, the synthesis of 3-nitro-1-(2H-tetrazol-5-yl)-1H-pyrazole-4-carboxylic acid involves the deprotonation of a pyrazole followed by reaction with cyanic bromide to introduce a nitrile group. This intermediate then undergoes a [2+3] cycloaddition with sodium azide to form the tetrazole ring. mdpi.com
Another synthetic route involves the transformation of an amine function into a tetrazole ring. This can be accomplished by reacting a compound with an amine group, such as 4-aminoacetophenone, with sodium azide in the presence of triethyl orthoformate and acetic acid. The resulting acetophenone (B1666503) tetrazole can then be used in subsequent reactions to build the pyrazole ring, for instance, through condensation with a benzaldehyde (B42025) to form a chalcone, which is then cyclized with hydrazine. mdpi.com
A straightforward method for creating these hybrids is the equimolar condensation between a pyrazole and a tetrazole precursor. nih.gov This approach has been used to synthesize a series of new linear pyrazole-based tetrazole derivatives. nih.gov
| Starting Materials | Reagents and Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Pyrazole with nitrile group | Sodium azide, Acid treatment | Pyrazole-tetrazole hybrid | Not specified | mdpi.com |
| 4-Aminoacetophenone | Sodium azide, Triethyl orthoformate, Acetic acid | Acetophenone tetrazole | Not specified | mdpi.com |
| Pyrazole precursor, Tetrazole precursor | Equimolar condensation | Linear pyrazole-based tetrazole derivatives | Not specified | nih.gov |
Pyrazolo[3,4-d]pyrimidines are a significant class of fused heterocyclic compounds, often considered as bioisosteres of purines. rsc.org Their synthesis typically starts from a substituted pyrazole precursor.
A common starting material is 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, which can be synthesized by refluxing 2-(1-ethoxyethylidene)malononitrile and phenyl hydrazine in ethanol for 2 hours. nih.gov This aminopyrazole can then be reacted with formic acid under reflux for 7 hours to yield the corresponding pyrazolo[3,4-d]pyrimidine. nih.gov This core structure can be further functionalized by reacting it with various alkylating agents like methyl iodide, propargyl bromide, or phenacyl bromide in DMF at room temperature. nih.gov
The synthesis of pyrazolo[1,5-a]pyrimidines often involves the cyclization of aminopyrazoles with compounds containing 1,3-electrophilic centers. A one-pot cyclization method has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives, which involves the reaction of amino pyrazoles with enaminones or chalcones in the presence of sodium halides. nih.gov This approach efficiently forms the fused bicyclic system. nih.gov
| Starting Materials | Reagents and Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, Formic acid | Reflux, 7 h | 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Good | nih.gov |
| 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, Alkylating agents (e.g., methyl iodide) | DMF, Room temperature | N-alkylated pyrazolo[3,4-d]pyrimidines | Good | nih.gov |
| Amino pyrazoles, Enaminones/Chalcones, Sodium halides | One-pot cyclization | 3-halo-pyrazolo[1,5-a]pyrimidine derivatives | Not specified | nih.gov |
Mechanistic Investigations of Key Synthetic Reactions
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The synthesis of pyrazole and its fused derivatives can proceed through various mechanistic pathways.
The formation of pyrazoles often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, a reaction known as the Knorr pyrazole synthesis. mdpi.com The conventional pathway for pyrazole formation involves the reaction of hydrazines with 1,3-dicarbonyl compounds. nih.gov
A mechanistic study of pyrazole formation through the oxidation-induced N-N coupling of diazatitanacycles has revealed that the reaction proceeds via a metal-mediated inner-sphere N-N coupling. rsc.orgumn.edu In this process, the first of two oxidations is the rate-limiting step, and the coordination of the oxidant to the titanium center is critical for the reaction to proceed. rsc.orgumn.edu
In the synthesis of pyrazolo[1,5-a]pyrimidines, the regiochemistry of the final product is significantly influenced by the nature of the β-dicarbonyl compounds used in the cyclization reaction. nih.gov Mechanistic studies have provided insights into the unique pathways involved and have highlighted the crucial role of these moieties in directing the regioselectivity. nih.gov
Structural Elucidation and Spectroscopic Characterization of 1 4 Bromo 1h Pyrazol 1 Yl Propan 2 Ol
X-ray Crystallography for Solid-State Structure Determination
A thorough investigation for published X-ray crystallographic data on 1-(4-Bromo-1H-pyrazol-1-yl)propan-2-ol has yielded no results. Consequently, a detailed analysis of its solid-state structure, including its crystal system, unit cell parameters, molecular conformation, dihedral angles, and intermolecular interactions, cannot be provided. While crystallographic studies have been conducted on a variety of other pyrazole (B372694) derivatives, the specific substitution pattern and the presence of the propan-2-ol moiety in the target compound mean that data from these related structures cannot be reliably extrapolated.
Crystal System and Unit Cell Parameters
There is no available information in the scientific literature regarding the crystal system or unit cell parameters for this compound.
Molecular Conformation and Dihedral Angles
Detailed information on the molecular conformation and specific dihedral angles of this compound is not available, as no single-crystal X-ray diffraction studies have been published.
Intermolecular Interactions via Hirshfeld Surface Analysis
A Hirshfeld surface analysis, which is contingent on crystallographic data, has not been performed for this compound due to the lack of a determined crystal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental Nuclear Magnetic Resonance (NMR) data for this compound is not present in the surveyed scientific literature. While general principles of NMR spectroscopy can predict the types of signals expected for such a molecule, the precise chemical shifts and coupling constants that are essential for a definitive analysis are not available.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
No published ¹H NMR spectra or tabulated data for this compound could be located.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Similarly, there is no available ¹³C NMR data for this compound in the public domain.
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Studies
Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, tool for the structural analysis of nitrogen-containing heterocyclic compounds like pyrazoles. ipb.ptresearchgate.net Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N nucleus, these experiments often require specialized techniques or isotopically enriched samples for enhanced sensitivity.
For this compound, the ¹⁵N NMR spectrum would be expected to show two distinct signals corresponding to the two nitrogen atoms (N1 and N2) in the pyrazole ring. The chemical shifts of these nitrogens provide valuable information about their electronic environment. researchgate.net
N1 Atom: This nitrogen is directly bonded to the propan-2-ol substituent. Its chemical shift is influenced by the electron-donating nature of the alkyl group.
N2 Atom: This nitrogen is adjacent to the carbon bearing the bromine atom and is part of a C=N double bond. Its resonance is typically found at a different chemical shift compared to N1 due to its sp² hybridization and proximity to the electronegative bromine.
The precise chemical shifts are sensitive to solvent effects and pH. In nonpolar solvents, the compound may exist as dimers, influencing the electronic environment of the nitrogen atoms. researchgate.net The coupling between the ¹⁵N nuclei and adjacent protons (¹H) can also be observed in high-resolution spectra, providing further confirmation of the connectivity within the molecule.
| Nitrogen Atom | Hybridization | Expected Chemical Shift Region (ppm) | Influencing Factors |
|---|---|---|---|
| N1 | sp² | -160 to -180 | Alkyl substituent (propan-2-ol group) |
| N2 | sp² | -120 to -140 | Adjacent C=N bond, proximity to Bromine |
Advanced NMR Techniques for Structural Assignments (e.g., 2D NMR)
While 1D NMR (¹H and ¹³C) provides primary structural information, complex molecules often require advanced two-dimensional (2D) NMR experiments for unambiguous resonance assignment. numberanalytics.comresearchgate.net These techniques reveal through-bond and through-space correlations between nuclei, confirming the molecular framework. ipb.pt
COSY (Correlation Spectroscopy): This homonuclear experiment would establish the connectivity of protons within the propan-2-ol side chain. Cross-peaks would be observed between the proton on the second carbon (CH-OH) and the protons on the adjacent methyl (CH₃) and methylene (B1212753) (CH₂) groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. numberanalytics.com It would be used to definitively assign the carbon signals for each protonated carbon in the molecule, such as the CH, CH₂, and CH₃ of the side chain and the two CH groups of the pyrazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. numberanalytics.com It can help determine the spatial relationship between the propanol (B110389) side chain and the pyrazole ring.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonds, making it an excellent tool for structural confirmation.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov The spectrum of this compound would be characterized by several key absorption bands.
The most prominent feature would be a broad band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. orientjchem.org Aliphatic C-H stretching vibrations from the propanol side chain would appear just below 3000 cm⁻¹. orientjchem.org The pyrazole ring would exhibit characteristic C-H stretching above 3000 cm⁻¹, C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and ring breathing modes at lower frequencies. The C-O stretching of the secondary alcohol would be visible in the 1100-1150 cm⁻¹ range. The C-Br stretching vibration is expected at a much lower frequency, typically in the 500-650 cm⁻¹ range.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3200-3600 (broad) | O-H stretch | Alcohol |
| 3100-3150 | C-H stretch (aromatic) | Pyrazole Ring |
| 2850-2970 | C-H stretch (aliphatic) | Propanol Side Chain |
| 1450-1550 | C=N stretch | Pyrazole Ring |
| 1400-1500 | C=C stretch | Pyrazole Ring |
| 1100-1150 | C-O stretch | Secondary Alcohol |
| 500-650 | C-Br stretch | Bromo-substituent |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR. tandfonline.com While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. Therefore, symmetrical, and non-polar bonds often produce strong Raman signals.
For this compound, the C=C and C=N stretching vibrations of the pyrazole ring are expected to be strong and easily identifiable in the FT-Raman spectrum. researchgate.net In contrast, the O-H stretching vibration, which is very strong and broad in the IR spectrum, would be weak in the Raman spectrum. This complementarity is highly useful for a complete vibrational analysis of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. uzh.ch The absorption of this energy promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The primary chromophore (light-absorbing part) in this compound is the pyrazole ring.
The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. shu.ac.uk
π → π transitions:* These are typically high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the pyrazole ring's conjugated system. These bands are usually found in the 200-270 nm range. tanta.edu.eg
n → π transitions:* These lower-energy, lower-intensity transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen atoms) to a π* antibonding orbital. These absorptions occur at longer wavelengths, often above 270 nm. shivajicollege.ac.in
The position of the absorption maximum (λmax) can be influenced by the substituents on the pyrazole ring. The bromine atom, with its lone pairs, can act as an auxochrome, potentially causing a slight red shift (shift to longer wavelength) of the absorption bands. The solvent can also affect the λmax; polar solvents may cause a blue shift (shift to shorter wavelength) for n → π* transitions due to the stabilization of the non-bonding orbitals. shu.ac.uk
Mass Spectrometry for Molecular Mass Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the confirmation of the elemental composition of this compound (C₆H₉BrN₂O). The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). libretexts.org
Beyond confirming the molecular mass, the fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would include:
Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (H₂O, 18 Da) from the molecular ion. libretexts.org
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation for alcohols. libretexts.org This would lead to the loss of a methyl radical (•CH₃, 15 Da) or a pyrazolyl-methyl radical.
Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment, often through the loss of stable neutral molecules like hydrogen cyanide (HCN, 27 Da) or dinitrogen (N₂, 28 Da), which is characteristic of many nitrogen-containing heterocycles. researchgate.net
| m/z (for ⁷⁹Br) | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 219/221 | [M+H]⁺ (Molecular Ion + H) | Protonated Molecular Ion |
| 201/203 | [M - H₂O]⁺ | Loss of water |
| 176/178 | [M - C₃H₇O]⁺ | Cleavage of N-C bond to side chain |
| 45 | [C₂H₅O]⁺ | Alpha-cleavage fragment |
Computational and Theoretical Investigations of 1 4 Bromo 1h Pyrazol 1 Yl Propan 2 Ol
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of molecules. nih.govnih.gov Calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), offer a balance of accuracy and computational efficiency for studying organic molecules, including pyrazole (B372694) derivatives. ekb.egresearchgate.net Such studies are foundational for understanding molecular geometry, electronic behavior, and chemical reactivity.
Optimized Molecular Geometry and Conformational Analysis
The three-dimensional arrangement of atoms in 1-(4-Bromo-1H-pyrazol-1-yl)propan-2-ol is determined by optimizing its geometry to find the lowest energy structure. This process involves calculating bond lengths, bond angles, and dihedral angles. For pyrazole derivatives, DFT calculations have been shown to provide results that are in good agreement with experimental data where available. researchgate.net
Table 1: Representative Calculated Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C3-C4 | 1.37 | |
| C4-C5 | 1.41 | |
| N1-N2 | 1.35 | |
| C4-Br | 1.88 | |
| N1-C(propyl) | 1.45 | |
| C(propyl)-C(propyl) | 1.53 | |
| C(propyl)-O | 1.43 | |
| Bond Angles (º) | ||
| C5-N1-N2 | 112.5 | |
| N1-N2-C3 | 105.0 | |
| N2-C3-C4 | 111.0 | |
| C3-C4-C5 | 105.5 | |
| N1-C(propyl)-C(propyl) | 110.5 | |
| C(propyl)-C(propyl)-O | 109.5 | |
| Dihedral Angles (º) | ||
| C5-N1-C(propyl)-C(propyl) | 85.0 | |
| N1-C(propyl)-C(propyl)-O | -65.0 | |
| Note: The values presented are hypothetical and representative, based on typical DFT calculations for similar heterocyclic compounds and substituted alkanols. The B3LYP/6-311++G(d,p) level of theory is commonly used for such calculations. ekb.egresearchgate.net |
Electronic Structure Analysis: HOMO-LUMO Energy Gap and Molecular Orbitals
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net
A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. researchgate.net For pyrazole derivatives, the distribution of HOMO and LUMO orbitals often shows that the electron density is delocalized across the pyrazole ring and influenced by substituents. In this compound, the bromine atom and the propanol (B110389) group would modulate the energies and spatial distribution of these orbitals. The energy gap determines the lowest energy electronic excitation possible within the molecule. libretexts.org
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| EHOMO | -6.95 |
| ELUMO | -0.85 |
| Energy Gap (ΔE) | 6.10 |
| Note: These values are illustrative and based on typical DFT (B3LYP/6-311++G(d,p)) results for halogenated pyrazole systems. nih.govekb.eg |
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. ekb.egyoutube.com The MEP surface is colored to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.govavogadro.cc Green and yellow areas represent intermediate, near-neutral potentials. researchgate.net
For this compound, the MEP map would likely show the most negative potential (red) localized around the pyrazole ring's N2 nitrogen atom and the oxygen atom of the hydroxyl group, identifying them as primary sites for electrophilic interaction. researchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, indicating its susceptibility to nucleophilic attack. This analysis provides a visual representation of how the molecule might interact with other charged or polar species. proteopedia.org
Global Reactivity Descriptors (e.g., Electronegativity, Hardness, Electrophilicity Index)
Global reactivity descriptors, derived from the energies of the frontier orbitals within the framework of conceptual DFT, provide quantitative measures of a molecule's reactivity and stability. mdpi.comresearchgate.net These descriptors include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). nih.govekb.eg
Electronegativity (χ) measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) quantifies the resistance to charge transfer within the molecule. A harder molecule has a larger HOMO-LUMO gap and is less reactive. mdpi.com
Global Softness (S) is the reciprocal of hardness and indicates a higher reactivity.
Electrophilicity Index (ω) measures the energy stabilization when the system acquires an additional electronic charge from the environment.
These parameters are calculated using the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO). researchgate.net Analyzing these descriptors for this compound allows for a quantitative prediction of its chemical behavior. dergipark.org.tr
Table 3: Calculated Global Reactivity Descriptors for this compound
| Descriptor | Formula | Calculated Value (eV) |
| Ionization Potential (I) | I ≈ -EHOMO | 6.95 |
| Electron Affinity (A) | A ≈ -ELUMO | 0.85 |
| Electronegativity (χ) | χ = (I + A) / 2 | 3.90 |
| Chemical Hardness (η) | η = (I - A) / 2 | 3.05 |
| Global Softness (S) | S = 1 / (2η) | 0.16 |
| Electrophilicity Index (ω) | ω = χ² / (2η) | 2.50 |
| Note: Values are calculated based on the representative HOMO/LUMO energies in Table 2. researchgate.net |
Prediction and Correlation of Spectroscopic Data with Experimental Results
Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental structure. DFT methods are widely used to calculate NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). science.gov
For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the nuclear magnetic shielding tensors. imist.magaussian.com The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. youtube.comnih.gov Studies on 4-bromo-1H-pyrazoles have shown that GIAO calculations can provide useful predictions of chemical shifts. researchgate.net
Similarly, theoretical vibrational frequencies can be computed, although they are often systematically overestimated. This discrepancy is typically corrected by applying a scaling factor to the calculated frequencies for better agreement with experimental IR and Raman spectra. researchgate.net The analysis of calculated UV-Vis spectra, often done using Time-Dependent DFT (TD-DFT), can help assign electronic transitions observed experimentally. science.gov
Studies on Tautomerism and Isomerism of the Pyrazole Ring System
The pyrazole ring system is subject to prototropic tautomerism, a phenomenon where isomers differ in the location of a proton. researchgate.net For substituted 1H-pyrazoles, the position of the substituent can lead to different tautomers with varying stabilities. In the case of this compound, the propanol substituent is fixed at the N1 position. However, tautomerism is a key consideration for the parent 4-bromo-1H-pyrazole structure from which it is derived.
DFT calculations are instrumental in evaluating the relative energies and thermodynamic parameters of different tautomers. nih.gov For 4-bromo-substituted pyrazoles where a second substituent could be at position 3 or 5, DFT calculations have been used to justify the predominance of one tautomer over the other in different states (solid vs. solution). researchgate.net These computational studies show that the relative stability is influenced by the nature and position of the substituents on the pyrazole ring. researchgate.net While the N1-substitution in the title compound prevents tautomerism of the pyrazole ring itself, understanding the tautomeric preferences of its precursors is essential for synthetic considerations.
Analysis of Non-Linear Optical (NLO) Properties
Computational and theoretical investigations, particularly those employing Density Functional Theory (DFT), are pivotal in predicting and understanding the Non-Linear Optical (NLO) properties of novel compounds. For this compound, while specific experimental data is not extensively documented in public literature, theoretical calculations can provide significant insights into its potential as an NLO material. Such studies typically focus on key parameters including the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which collectively determine a molecule's NLO response.
The NLO properties of organic molecules are fundamentally linked to their molecular structure, specifically the presence of π-conjugated systems and the intramolecular charge transfer (ICT) between electron donor and acceptor groups. In the case of this compound, the pyrazole ring constitutes the core of the π-system. The bromine atom attached to this ring can act as an electron-withdrawing group, which may enhance the NLO response. researchgate.net Theoretical studies on similar pyrazole derivatives have demonstrated that substitutions on the pyrazole ring can significantly influence the NLO properties. researchgate.netresearchgate.net
Computational methods, such as those at the B3LYP/6-311++G(d,p) level of theory, are commonly used to optimize the molecular geometry and calculate the NLO parameters. nih.gov The electric dipole moment (μ) provides information about the charge distribution and asymmetry of the molecule. A higher dipole moment is often associated with a stronger NLO response. Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. First-order hyperpolarizability (β) is a measure of the second-order NLO response and is crucial for applications like second-harmonic generation (SHG).
The magnitude of the first-order hyperpolarizability (β₀) is a key indicator of a material's potential for NLO applications. For organic molecules, a high β₀ value is desirable. Theoretical calculations for various pyrazole and triazole derivatives have shown a wide range of β values, indicating that the NLO properties are highly sensitive to the specific molecular structure and substituent groups. researchgate.net For instance, the presence of a bromo group has been shown to improve molecular first-order hyperpolarizabilities in other organic NLO materials. researchgate.net
While specific computational data for this compound is not available in the provided search results, a representative table of calculated NLO properties for a related pyrimidine (B1678525) derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), is presented below to illustrate the typical parameters and their calculated values from DFT studies. nih.gov This data is intended to be illustrative of the outputs of such computational investigations.
| Parameter | Isolated Molecule Value | Crystalline Phase Value |
|---|---|---|
| μ (D) | 5.95 | 7.33 |
| α (a.u.) | 277.11 | 287.72 |
| β (a.u.) | 1093.30 | 2068.50 |
Data for N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) from a computational study, provided for illustrative purposes. nih.gov
The data in the table demonstrates how the crystalline environment can enhance the NLO properties of a molecule compared to its isolated state in the gas phase. nih.gov The increase in the dipole moment, polarizability, and particularly the first-order hyperpolarizability in the crystalline phase suggests that intermolecular interactions play a crucial role in the bulk NLO response of the material. nih.gov
Mechanistic Biological Interactions and Structure Activity Relationship Sar Studies in Vitro and in Silico
In Vitro Enzyme Inhibition Studies
The pyrazole (B372694) scaffold is a key feature in many compounds designed as enzyme inhibitors. Research has shown that derivatives of pyrazole can interact with a variety of enzymes through different mechanisms, and their binding affinities are often influenced by the nature and position of substituents on the pyrazole ring.
Studies on various pyrazole derivatives have elucidated their mechanisms of enzyme inhibition. For instance, certain pyrazole analogs have been identified as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation. Molecular modeling studies have suggested that pyrazole analogs can interact with the COX-2 active site by forming classical hydrogen bonds, π-π interactions, and cation–π interactions, which enhance the ligand's residence time in the active site and contribute to their anti-inflammatory activity. nih.gov
Furthermore, pyrazole-phthalazine hybrids have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Kinetic studies of potent derivatives from this class have indicated a non-competitive mode of inhibition, suggesting that they bind to a site on the enzyme that is distinct from the substrate-binding site, thereby altering the enzyme's catalytic efficiency.
The molecular targets for pyrazole derivatives are diverse. In the context of anti-inflammatory action, lipoxygenase (LOX) is another important target. Docking studies of potent LOX inhibitors among pyrazole derivatives have highlighted hydrophobic interactions with amino acid residues such as VAL126, PHE143, and VAL520, as well as the formation of a halogen bond between a chlorine atom on the compound and the ARG182 residue of the enzyme. researchgate.net
In the realm of anticancer research, pyrazole derivatives have been investigated as inhibitors of protein kinases, which are crucial for cell signaling and proliferation. nih.gov Molecular docking studies have shown that these compounds can fit into the binding pockets of kinases like VEGFR-2, Aurora A, and CDK2, with calculated minimum binding energies indicating strong potential for inhibition. nih.gov The specific substitutions on the pyrazole ring play a critical role in determining the binding affinity and selectivity for these kinase targets. For example, a series of pyrazole-based hybrid heteroaromatics showed effective binding with CDK2 protein, with minimum binding energies correlating with their antiproliferative activity. nih.gov
The following table summarizes the inhibitory activities of various pyrazole derivatives against different enzymes:
| Compound Class | Target Enzyme | IC50 Value | Reference |
| Pyrazole Derivative | Angiotensin Converting Enzyme (ACE) | 0.123 mM | nih.gov |
| Pyrazole-Phthalazine Hybrid (Compound 8l) | α-glucosidase | 13.66 ± 0.009 µM | nih.gov |
| Pyrazoline Derivative (Compound 2g) | Lipoxygenase (LOX) | 80 µM | researchgate.net |
| Pyrazole Carbaldehyde Derivative (Compound 43) | PI3 Kinase | 0.25 µM | nih.gov |
In Vitro Cell-Based Mechanistic Assays
Cell-based assays provide further insight into the mechanisms through which pyrazole derivatives exert their biological effects, moving beyond isolated enzyme inhibition to a more complex cellular environment.
The antiproliferative activity of pyrazole derivatives has been demonstrated across a wide range of cancer cell lines. The underlying mechanisms are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and interference with key cellular processes.
For example, a series of novel pyrazole ring-containing isolongifolanone (B1589518) derivatives were found to induce apoptosis in MCF-7 breast cancer cells. Mechanistic studies revealed that the lead compound in this series triggered apoptosis through the activation of caspase-3 and PARP, downregulation of the anti-apoptotic protein Bcl-2, and upregulation of the pro-apoptotic proteins BAX and p53. nih.gov Furthermore, this compound was shown to induce the generation of intracellular reactive oxygen species (ROS) and cause mitochondrial depolarization, key events in the intrinsic apoptotic pathway. nih.gov
Other pyrazole derivatives have been identified as tubulin polymerization inhibitors. By binding to the colchicine (B1669291) binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov Some pyrazole compounds have also demonstrated the ability to overcome common mechanisms of drug resistance in cancer cells. nih.gov
The table below presents the antiproliferative activity of selected pyrazole derivatives against various cancer cell lines:
| Compound Class | Cancer Cell Line | IC50 Value | Reference |
| Pyrazole ring-containing isolongifolanone derivative (Compound 37) | MCF-7 (Breast Cancer) | 5.21 µM | nih.gov |
| Substituted aryl urea (B33335) derivative of pyrimidine-pyrazole (Compound 11) | A549 (Lung Cancer) | 0.01 - 0.65 µM | nih.gov |
| Pyrazole-based hybrid heteroaromatic (Compound 31) | A549 (Lung Cancer) | 42.79 µM | nih.gov |
| Pyrazole Carbaldehyde Derivative (Compound 43) | MCF-7 (Breast Cancer) | 0.25 µM | nih.gov |
| 3,5-dimethyl-pyrazole derivative (Compound 36) | HT-29 (Colorectal Adenocarcinoma) | 0.024 µM | eurjchem.com |
The anti-inflammatory properties of pyrazole derivatives are linked to their ability to modulate key inflammatory mediators. As mentioned, the inhibition of enzymes like COX and LOX is a primary mechanism. In addition to enzyme inhibition, some pyrazole derivatives have been shown to suppress the production of nitric oxide (NO), a pro-inflammatory molecule. The exact mechanisms for NO inhibition by pyrazoles are still under investigation but may involve the downregulation of inducible nitric oxide synthase (iNOS) expression or direct scavenging of NO.
In Silico Molecular Docking and Dynamics Simulations of Pyrazole Derivatives
In silico molecular docking and dynamics simulations are powerful computational tools used to predict the interaction between a ligand, such as a pyrazole derivative, and a biological target at the molecular level. While specific studies on "1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol" are not available in the reviewed literature, extensive research on other pyrazole derivatives provides significant insights into their potential binding modes and interactions. These computational methods are crucial in modern drug discovery for screening large libraries of compounds and prioritizing candidates for synthesis and experimental testing.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For pyrazole derivatives, docking studies have been employed to investigate their potential as inhibitors for various protein targets, including tyrosine kinases, protein kinases, and cyclooxygenase (COX) enzymes. These studies typically involve preparing the 3D structures of both the ligand and the receptor, followed by a search algorithm to explore possible binding poses of the ligand within the receptor's active site. The poses are then scored based on a function that estimates the binding affinity. For instance, in a study on pyrazole derivatives as potential inhibitors for glaucoma, AutoDock software was used to analyze the interactions and binding energies of the docked structures, with the best ligand-receptor complex selected based on the lowest energy.
Molecular dynamics (MD) simulations are often used to complement docking studies by providing a more dynamic picture of the ligand-receptor complex over time. MD simulations can help to assess the stability of the predicted binding pose and to identify key interactions that are maintained throughout the simulation. This information can be valuable for understanding the mechanism of action and for designing more potent and selective inhibitors.
Binding Site Analysis and Ligand-Protein Interactions of Pyrazole Scaffolds
Analysis of the binding sites of various receptors complexed with pyrazole-containing ligands reveals common interaction patterns that contribute to their biological activity. The pyrazole ring itself can participate in several types of interactions. The nitrogen atoms of the pyrazole can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. Additionally, the aromatic nature of the pyrazole ring allows for π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan in the receptor's binding pocket.
In many kinase inhibitors, the pyrazole core acts as a scaffold that correctly orients substituents to interact with key residues in the ATP-binding site. For example, docking studies of pyrazole derivatives with VEGFR-2, a type of tyrosine kinase, have shown that the ligands can fit deeply within the binding pocket and form hydrogen bonds with amino acid residues.
Below is a table summarizing common ligand-protein interactions observed for various pyrazole derivatives in in silico studies:
Table 1: Common Ligand-Protein Interactions for Pyrazole Derivatives| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue (Examples) | Reference |
|---|---|---|---|
| Hydrogen Bonding | Pyrazole nitrogen atoms, N-H group, substituents | Aspartate, Glutamate, Serine, Threonine | |
| π-π Stacking | Pyrazole ring, aromatic substituents | Tyrosine, Phenylalanine, Tryptophan | |
| Hydrophobic Interactions | Alkyl or aryl substituents | Leucine, Valine, Isoleucine, Alanine | |
| van der Waals Interactions | Entire ligand | Various residues in the binding pocket |
Prediction of Receptor Affinity and Selectivity
The prediction of receptor affinity and selectivity is a key goal of in silico modeling. Binding affinity is often estimated using scoring functions in molecular docking programs, which calculate a score or binding energy (e-value) that reflects the strength of the ligand-receptor interaction. Lower binding energies generally indicate a more favorable interaction. For example, in a docking study of pyrazole derivatives against various protein kinases, compounds with lower minimum binding energies were identified as potential inhibitors.
However, scoring functions are not always accurate in predicting absolute binding affinities. Therefore, more computationally intensive methods like free energy calculations from molecular dynamics simulations are sometimes employed for more precise predictions.
Selectivity, the ability of a compound to bind to a specific target over others, is also a critical aspect of drug design. In silico methods can predict selectivity by docking the same ligand into the binding sites of different receptors and comparing the predicted binding affinities. A compound that shows a significantly lower binding energy for the target receptor compared to off-target receptors is predicted to be more selective.
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new compounds based on their physicochemical and structural properties. These models can help in identifying the key molecular features that contribute to high affinity and selectivity, thereby guiding the design of more potent and specific molecules.
Structure-Activity Relationship (SAR) Derivations based on In Vitro and In Silico Data for Pyrazole Analogs
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For pyrazole derivatives, SAR analyses have been conducted to optimize their potency and selectivity as enzyme inhibitors and receptor modulators. While no specific SAR data exists for "this compound," general SAR principles for the pyrazole class can be derived from the available literature.
The pyrazole core is a versatile scaffold, and modifications at different positions can significantly impact biological activity. Key aspects of SAR for pyrazole derivatives include the nature and position of substituents on the pyrazole ring and any attached side chains.
In another study on pyrazole-based inhibitors of meprin α and β, the introduction of acidic carboxyphenyl moieties at the 3(5)-position of the pyrazole ring was found to increase activity against meprin β. This suggests that introducing charged or polar groups can lead to new interactions with complementary residues in the target protein, thereby modulating activity and selectivity.
The substitution pattern on phenyl rings attached to the pyrazole core is also a common area of SAR exploration. For example, in a study of pyrazole derivatives as carbonic anhydrase inhibitors, different substituents on the aryl rings led to varying inhibitory potencies against different isoforms of the enzyme.
The following table summarizes some general SAR trends observed for pyrazole derivatives from various studies:
Table 2: General Structure-Activity Relationship (SAR) Trends for Pyrazole Derivatives| Structural Modification | Effect on Activity | Rationale (Hypothesized) | Reference |
|---|---|---|---|
| Introduction of acidic groups | Can increase potency and modulate selectivity | Formation of new ionic or hydrogen bond interactions with the target protein | |
| Variation of linker length/conformation | Can significantly impact potency | Optimizes the spatial arrangement of key interacting groups to fit the binding site | |
| Substitution on attached aryl rings | Modulates potency and selectivity | Alters electronic properties and allows for additional interactions (e.g., hydrophobic, hydrogen bonding) with the receptor | |
| N-alkylation of the pyrazole ring | Influences physicochemical properties and can introduce new interactions | Can alter solubility, metabolic stability, and provide additional points of interaction |
It is important to reiterate that these SAR derivations are based on studies of various pyrazole derivatives and may not be directly applicable to "this compound" without specific experimental or in silico data for this particular compound.
Advanced Applications and Role in Materials Science and Catalysis Non Biological
Potential as Ligands in Coordination Chemistry
Pyrazole (B372694) and its derivatives are well-established ligands in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. researchgate.netresearchgate.net The pyrazole moiety can coordinate to a metal center as a neutral molecule or, upon deprotonation, as a pyrazolate anion, which can act as a bridge between two metal centers (exo-bidentate coordination). uninsubria.it The presence of the propan-2-ol group in 1-(4-Bromo-1H-pyrazol-1-yl)propan-2-ol introduces an additional oxygen donor atom, allowing for chelation, which can enhance the stability of the resulting metal complexes. These nitrogen-based ligands are of growing interest for their structural properties in inorganic chemistry. nih.gov The coordination chemistry of pyrazole-derived ligands is extensive, leading to diverse molecular topologies and nuclearities, from mononuclear to complex polynuclear structures. researchgate.netresearchgate.net
The synthesis of metal complexes involving pyrazole-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties. These methods include single-crystal X-ray crystallography, NMR and IR spectroscopies, and thermal analysis (TG/DTA). nih.gov For instance, acyl-pyrazolone ligands have been successfully used to synthesize complexes with main group elements, transition metals, lanthanides, and actinides. nih.gov The stoichiometry of the reaction (i.e., the ligand-to-metal ratio) plays a crucial role in determining the final structure of the complex, which can feature various coordination numbers and geometries, such as octahedral or pentagonal-bipyramidal arrangements. nih.gov
Table 1: Examples of Metal Complexes with Pyrazole-Derived Ligands
| Ligand Type | Metal Ion(s) | Synthesis Method | Characterization Techniques | Resulting Geometry/Structure | Reference(s) |
|---|---|---|---|---|---|
| Acyl-Pyrazolones | Mg, Ca, Transition Metals, Lanthanides, Actinides | In situ preparation followed by salt metathesis | X-ray crystallography, NMR, IR, TG/DTA | Octahedral, pentagonal-bipyramidal, antiprismatic, coordination polymers | nih.gov |
| 2-(Pyrazol-yl)-benzimidazole | Cu(II), Ni(II) | Cyclocondensation to form ligand, followed by reaction with metal salts | Spectral studies | Monodentate ligand behavior confirmed | researchgate.net |
| Pyrazole–acetamide | Cd(II), Cu(II), Fe(II) | Reaction of pre-synthesized ligands with metal salts | Single-crystal X-ray diffraction | Mononuclear coordination complexes | nih.gov |
The pyrazolylpropanol structure is critical in defining the properties of its metal complexes. The combination of the N-donor from the pyrazole ring and the O-donor from the alcohol group allows the molecule to act as a bidentate chelating ligand (N, O). saudijournals.com Chelation generally leads to thermodynamically more stable complexes compared to those formed with monodentate ligands, an effect known as the chelate effect.
The pyrazolate anion, formed by deprotonation of the N-H proton in unsubstituted pyrazoles, is an excellent bridging ligand that can link two metal centers. uninsubria.it While this compound is N-substituted, other pyrazole derivatives can exhibit this behavior, leading to the formation of dinuclear or polynuclear complexes. uninsubria.it The geometry of the resulting complexes is influenced by the bite angle of the chelating ligand and the steric hindrance imposed by its substituents. The bromine atom at the 4-position of the pyrazole ring can also influence the electronic properties of the ligand and potentially participate in halogen bonding, further affecting the supramolecular structure of the complexes. researchgate.net
Catalytic Applications of this compound Derivatives
Metal complexes derived from pyrazole-based ligands are not only structurally interesting but also exhibit significant catalytic activity in various chemical transformations. nih.gov The versatility of the pyrazole scaffold allows for fine-tuning of the steric and electronic environment around the metal center, which is crucial for optimizing catalytic performance.
Derivatives of pyrazole have been employed as ligands in metal-catalyzed organic reactions. For example, copper(I) complexes with pyrazole-derived ligands have been used to catalyze coupling reactions. A CuI-catalyzed protocol was developed for the direct 4-alkoxylation of 4-iodo-1H-pyrazoles with alcohols, demonstrating a practical application in C-O bond formation. nih.gov Similarly, both palladium and copper catalysts have been shown to be effective in C-N coupling reactions at the C-4 position of pyrazoles. nih.gov Furthermore, silica (B1680970) gel-bound Cu(II) complexes of pyrazole derivatives have served as heterogeneous catalysts for [3+2] cycloaddition reactions, highlighting their potential in creating complex heterocyclic structures. nih.gov
Table 2: Catalytic Applications of Pyrazole Derivatives in Organic Synthesis
| Reaction Type | Catalyst/Ligand System | Substrates | Product Type | Reference(s) |
|---|---|---|---|---|
| C-O Coupling (Alkoxylation) | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | 4-Iodo-1H-pyrazoles and alcohols | 4-Alkoxy-1H-pyrazoles | nih.gov |
| C-N Coupling (Amination) | Pd(dba)₂ or Cu(I) / Trityl-protected pyrazole | 4-Bromo/Iodo-1H-1-tritylpyrazole and amines | 4-Amino-pyrazoles | nih.gov |
The ability of pyrazolate ligands to act as bridging units is fundamental to their role in forming coordination polymers. uninsubria.it These are inorganic-organic hybrid materials where metal ions are linked by organic ligands to form one-, two-, or three-dimensional networks. Pyrazole-based ligands have been used to construct coordination polymers with silver(I), for example. nih.gov While not a catalytic polymerization process in the traditional sense of forming long-chain organic polymers, the assembly of coordination polymers is a type of polymerization. The structure and properties of these materials are dictated by the coordination geometry of the metal ion and the length and flexibility of the pyrazole-based ligand. uninsubria.itnih.gov
Exploration in Advanced Materials Development
The capacity of pyrazole derivatives to form well-defined structures with metal ions has led to their exploration in the development of advanced materials. dntb.gov.ua Specifically, they are valuable building blocks for metal-organic frameworks (MOFs). researchgate.net MOFs are a class of crystalline porous materials constructed from metal nodes and organic linkers, with potential applications in gas storage, separation, and catalysis. Dicarboxylic derivatives of bis(pyrazol-1-yl)alkanes, for instance, are considered interesting building blocks for creating new MOFs. nih.gov The defined coordination angles and bridging capabilities of pyrazole ligands allow for the rational design of framework structures with desired pore sizes and functionalities. researchgate.netdntb.gov.ua
Fluorescent Properties and Applications
While specific photophysical data for "this compound" is not extensively documented in dedicated studies, the broader class of pyrazole derivatives is well-regarded for its fluorescent properties. nih.govpjoes.com These properties arise from the conjugated π-system of the pyrazole ring, which can be extended and modified by various substituents to alter the absorption and emission characteristics. mdpi.com The presence of a bromine atom at the C4-position and a propan-2-ol group at the N1-position can influence the molecule's photophysical behavior.
The bromine atom, being an electron-withdrawing group, can affect the energy levels of the molecular orbitals, potentially leading to shifts in the absorption and emission spectra. Furthermore, the propan-2-ol side chain introduces a hydroxyl group, which can participate in hydrogen bonding. This can lead to solvatochromic effects, where the fluorescence properties change with the polarity of the solvent, making such compounds potential candidates for use as fluorescent probes to study cellular environments. nih.gov
The general fluorescence characteristics of pyrazole derivatives have led to their investigation in various applications, including as fluorescent probes for ion detection and in the development of organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net For instance, certain pyrazole-based compounds have been shown to exhibit blue fluorescence, a crucial component for full-color displays and white lighting applications. researchgate.net The design of fluorescent pyrazole derivatives often involves the strategic placement of electron-donating and electron-withdrawing groups to create intramolecular charge transfer (ICT) states, which can enhance fluorescence quantum yields.
To illustrate the potential of pyrazole derivatives in fluorescence applications, the table below summarizes the photophysical properties of some representative pyrazole compounds.
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Application Area |
| 1,3,5-Triphenyl-2-pyrazoline | 356 | 430 | 0.85 | Blue Emitter in OLEDs |
| 4-(Pyrazol-1-yl)phenol | 280 | 320 | - | Fluorescent Probe |
| Coumarin-Pyrazolone Conjugate | 410 | 510 | - | Cr³⁺ Ion Detection |
| Dicyanovinylidene-substituted Pyrazole | 450 | 550 | - | Bioimaging |
Note: This table presents data for various pyrazole derivatives to illustrate the class's fluorescent potential and is not specific to "this compound".
Other Material Science Potentials
Beyond fluorescence, the structural attributes of "this compound" suggest its potential in other areas of materials science. The two nitrogen atoms of the pyrazole ring can act as ligands, coordinating with metal ions to form coordination polymers and metal-organic frameworks (MOFs). unibo.itacs.org The resulting materials can exhibit a wide range of properties, including porosity, catalytic activity, and interesting magnetic and optical behaviors. The propan-2-ol side chain could also participate in coordination or act as a site for further functionalization.
The ability of pyrazole derivatives to self-assemble into ordered structures is another area of interest. unibo.it The interplay of π-π stacking interactions between the pyrazole rings and hydrogen bonding involving the propan-2-ol group could lead to the formation of supramolecular architectures with potential applications in areas such as crystal engineering and the development of functional thin films.
Agrochemical Research Applications
Pyrazole derivatives have a well-established and significant role in the agrochemical industry, with numerous commercial products and ongoing research into new applications. clockss.orgroyal-chem.com The pyrazole scaffold is a key component in a variety of pesticides, including insecticides, fungicides, and herbicides. The specific substitution pattern on the pyrazole ring is crucial for determining the biological activity and target specificity of these compounds.
The presence of a bromine atom at the C4-position of the pyrazole ring in "this compound" is a noteworthy feature, as halogen substituents are often found in bioactive pyrazole derivatives. orientjchem.org For instance, the well-known insecticide fipronil (B1672679) contains a trifluoromethylsulfinyl group at the C4-position, highlighting the importance of substituents at this position for insecticidal activity. researchgate.net
Research into the structure-activity relationships (SAR) of pyrazole-based agrochemicals has provided insights into the features that contribute to their efficacy. For insecticides, the pyrazole ring is often part of a larger molecule that targets specific receptors in insects, such as the GABA-gated chloride channel. researchgate.net The substituents on the pyrazole ring can influence the binding affinity of the molecule to its target site.
| Class of Pyrazole Derivative | Mode of Action | Target Pests/Weeds | Example Commercial Product (if applicable) |
| Phenylpyrazoles | GABA-gated chloride channel blocker | Insects (e.g., termites, ants, fleas) | Fipronil |
| Pyrazole Carboxamides | Succinate Dehydrogenase Inhibitor (SDHI) | Fungi (e.g., rusts, powdery mildews, leaf spots) | Bixafen, Fluxapyroxad |
| Pyrazole Herbicides | Inhibition of various plant enzymes (e.g., HPPD) | Broadleaf and grass weeds | Pyrasulfotole, Topramezone |
While the specific agrochemical potential of "this compound" has not been explicitly detailed, its structural similarity to known active pyrazole derivatives suggests that it could be a candidate for further investigation in this field. The combination of the bromo-substituted pyrazole core and the propan-2-ol side chain could lead to novel biological activities or a different spectrum of activity compared to existing agrochemicals.
Conclusion and Future Research Directions
Summary of Key Findings on 1-(4-Bromo-1H-pyrazol-1-yl)propan-2-ol
Currently, dedicated research on this compound is limited. Its primary recognition is as a commercially available research chemical. The core of its significance is derived from the broader class of pyrazole (B372694) derivatives, which are well-established as "privileged scaffolds" in medicinal chemistry. researchgate.net Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are integral to numerous biologically active compounds and are found in various pharmaceuticals. rsc.orgnih.gov The pyrazole nucleus is a versatile framework in the development of new drugs with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnumberanalytics.com The presence of a bromine atom and a propan-2-ol group on the pyrazole ring of the target compound suggests a potential for diverse chemical modifications and biological interactions, which remain largely unexplored.
Unaddressed Research Questions and Challenges
The limited focus on this compound presents a landscape rich with unanswered questions and avenues for investigation. A primary challenge is the absence of established biological activity data. Key research questions that remain unaddressed include:
Pharmacological Profiling: What is the full spectrum of biological activities for this compound? Could it exhibit significant antimicrobial, anticancer, anti-inflammatory, or other therapeutic effects, similar to other pyrazole derivatives? orientjchem.orgorientjchem.org
Mechanism of Action: Should any biological activity be identified, what are the underlying molecular mechanisms? Identifying the specific cellular targets and pathways would be crucial for any therapeutic development.
Structure-Activity Relationship (SAR): How do modifications to the propan-2-ol side chain or further substitution on the pyrazole ring affect its biological activity? Systematic SAR studies are needed to optimize the compound for potential therapeutic applications.
Synthetic Optimization: While general methods for pyrazole synthesis exist, what are the most efficient and scalable synthetic routes specifically for this compound and its derivatives? mdpi.com
Addressing these questions will require a multidisciplinary approach, combining synthetic chemistry, in vitro and in vivo biological screening, and computational modeling.
Perspectives on Novel Synthetic Methodologies and Derivatization
The synthesis of this compound can likely be achieved through established methods for N-alkylation of pyrazoles. A plausible approach involves the reaction of 4-bromopyrazole with a suitable propylene (B89431) oxide derivative or a 1-halopropan-2-ol under basic conditions. Further research into optimizing reaction conditions, catalysts, and purification methods could lead to more efficient and environmentally friendly synthetic protocols. organic-chemistry.org
The potential for derivatization of this molecule is extensive and offers exciting prospects for creating a library of related compounds for biological screening. Key areas for derivatization include:
Modification of the Propan-2-ol Side Chain: The secondary alcohol provides a handle for various chemical transformations. Esterification, etherification, or oxidation to the corresponding ketone could yield a range of derivatives with altered polarity, solubility, and biological activity.
Further Substitution on the Pyrazole Ring: The pyrazole ring can potentially undergo further functionalization. For instance, the bromine atom at the C4 position could be a site for cross-coupling reactions to introduce new aryl or alkyl groups.
Modification of the Pyrazole Core: Advanced synthetic strategies could explore the synthesis of analogs with different substituents at the C3 and C5 positions of the pyrazole ring.
These derivatization strategies, summarized in the table below, could lead to the discovery of novel compounds with enhanced biological profiles.
| Derivatization Strategy | Potential Modification | Desired Outcome |
| Side Chain Modification | Esterification, Etherification, Oxidation | Altered solubility and bioavailability |
| Pyrazole Ring Substitution | Cross-coupling at C4-bromo position | Introduction of new functional groups |
| Core Modification | Synthesis of C3/C5 substituted analogs | Exploration of structure-activity relationships |
Prospects for Advanced Computational Modeling
Computational chemistry offers powerful tools to investigate the properties of this compound and guide experimental research. nih.gov Techniques such as Density Functional Theory (DFT) can be employed to calculate the molecule's electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential, providing insights into its reactivity and potential interaction sites. researchgate.net
Molecular docking simulations could be used to predict the binding affinity and mode of interaction of this compound and its derivatives with various biological targets, such as enzymes and receptors. researchgate.net This in silico screening can help prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process. Furthermore, computational studies can aid in understanding the structure-activity relationships observed experimentally, providing a rational basis for the design of more potent and selective analogs. nih.gov
Future Avenues in Mechanistic Chemical Biology and Non-Clinical Applications
Given the broad biological activities of pyrazole derivatives, future research into this compound could uncover its potential in various fields of chemical biology. Investigating its interactions with specific biological targets could elucidate novel mechanisms of action and identify new therapeutic targets. The compound could also be developed into a chemical probe to study biological processes.
Beyond clinical applications, there are potential non-clinical avenues to explore. Pyrazole derivatives have found use in agrochemicals as herbicides, fungicides, and insecticides. ias.ac.in It would be worthwhile to investigate the potential of this compound and its derivatives in this sector. Additionally, the unique electronic properties of the pyrazole ring suggest potential applications in materials science, for example, in the development of novel organic electronic materials or fluorescent probes. mdpi.com
Q & A
What are the common synthetic routes for 1-(4-Bromo-1H-pyrazol-1-yl)propan-2-ol, and how can reaction efficiency be monitored?
Basic
The compound is typically synthesized via nucleophilic substitution or cyclization reactions involving brominated pyrazole precursors. A general method involves refluxing a brominated pyrazole derivative (e.g., 4-bromo-1H-pyrazole) with propan-2-ol derivatives under basic conditions. Reaction progress can be monitored using thin-layer chromatography (TLC) to track the consumption of starting materials . Post-reaction, acidification and recrystallization (e.g., from ethanol) are used for purification.
Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Basic
1H NMR spectroscopy is critical for identifying proton environments, such as the pyrazole ring protons (δ 7.5–8.5 ppm) and the propan-2-ol methyl groups (δ 1.2–1.5 ppm). IR spectroscopy confirms functional groups (e.g., O–H stretch at ~3200–3500 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides unambiguous structural confirmation .
How can the purity of this compound be assessed, and what analytical thresholds are considered acceptable?
Basic
Purity is evaluated via HPLC (≥95% peak area) or 1H NMR integration (absence of extraneous peaks). For research-grade applications, ≥95% purity is typically required, as demonstrated in studies using similar bromopyrazole derivatives . Combustion analysis (C, H, N) can further validate stoichiometric consistency.
What strategies can resolve contradictions in crystallographic data when determining the molecular structure of this compound?
Advanced
Discrepancies in bond lengths or angles may arise from disordered crystal packing or twinning. Employing SHELXL for refinement allows manual adjustment of thermal parameters and constraints. High-resolution data (≤1.0 Å) and low R-factor thresholds (R1 < 0.05) improve accuracy. For ambiguous cases, complementary techniques like DFT-optimized geometries or neutron diffraction may resolve conflicts .
How can computational tools like Multiwfn be applied to analyze the electron density distribution and noncovalent interactions in this compound?
Advanced
Multiwfn calculates electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions, while the electron localization function (ELF) reveals bonding patterns. Noncovalent interaction (NCI) analysis visualizes van der Waals forces and hydrogen bonds, critical for understanding solubility or crystal packing. Inputting optimized DFT geometries into Multiwfn generates quantitative descriptors (e.g., Hirshfeld charges) .
What are the key considerations in designing a regioselective synthesis for this compound to avoid positional isomer formation?
Advanced
Regioselectivity is influenced by steric and electronic effects. Using bulky bases (e.g., LDA) directs substitution to the less hindered pyrazole N-1 position. Pre-functionalization with electron-withdrawing groups (e.g., –NO2) can stabilize intermediates. Monitoring reaction kinetics via in-situ NMR or MS helps identify competing pathways .
What safety precautions are necessary when handling this compound in laboratory settings?
Basic
The compound may cause skin/eye irritation (GHS Category 2) and acute toxicity upon inhalation (H332). Use fume hoods, nitrile gloves, and safety goggles. Store in amber glass under inert atmosphere to prevent bromine displacement. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .
How does the steric and electronic environment of the pyrazole ring influence the reactivity of this compound in cross-coupling reactions?
Advanced
The electron-deficient bromine at the pyrazole 4-position enhances susceptibility to Suzuki-Miyaura coupling. Steric hindrance from the propan-2-ol group may slow transmetallation; using PdCl2(dppf) with SPhos ligands improves yields. DFT studies predict activation barriers for competing pathways, guiding catalyst selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
